delta(7)-Stigmastenol

Cardiovascular Pharmacology Anti-inflammatory Therapeutics Phytosterol Bioactivity

Olive oil authenticity testing demands botanically specific sterol markers-generic β-sitosterol cannot discriminate sunflower or corn oil adulteration. Delta(7)-Stigmastenol (CAS 521-03-9) is the definitive Δ7-phytosterol analytical standard for regulatory compliance and quality control. • Enables detection of as little as 1% sunflower oil adulteration in olive oil via GC/GC-MS monitoring of Δ7-stigmastenol elevation • Unique acid-catalyzed isomerization to Δ8(14)-stigmastenol distinguishes chemically refined oils from virgin oils-a processing marker unmatched by Δ5-sterols • Supplied at ≥95% purity for calibration curve generation, method validation, and routine food authenticity testing

Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
Cat. No. B1254669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta(7)-Stigmastenol
Synonyms22,23-dihydrospinasterol
delta(7)-stigmastenol
schottenol
stigmast-7-en-3-ol
stigmast-7-enol
stigmast-7-enol, (3beta,5alpha)-isomer
stigmast-7-enol, (3beta,5alpha,24S)-isome
Molecular FormulaC29H50O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23?,25-,26+,27+,28+,29-/m1/s1
InChIKeyYSKVBPGQYRAUQO-MNMXQYNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta(7)-Stigmastenol Identity and Characterization


Delta(7)-Stigmastenol (Δ7-stigmastenol; also known as schottenol or 22,23-dihydrospinasterol) is a C29 phytosterol belonging to the Δ7-sterol subclass, characterized by a double bond at the C7 position of the steroid nucleus . It is a naturally occurring 4-desmethylsterol found in various plant sources including wheat, pumpkin seeds, and Bupleurum falcatum root, and is recognized as one of the seven major phytosterols alongside β-sitosterol, campesterol, stigmasterol, and Δ5-avenasterol . The compound has a molecular formula of C29H50O and a molecular weight of 414.72 g/mol [1].

Δ7-sterol analytical reference for GC/GC-MS phytosterol profiling
Enables isomerization artifact monitoring in phytosterol analysis
Natural product research-grade material for sterol biochemistry studies

Delta(7)-Stigmastenol Differentiation Criteria


Substituting delta(7)-stigmastenol with more abundant phytosterols such as β-sitosterol or stigmasterol is scientifically inadvisable due to fundamental differences in molecular structure, analytical behavior, and biological activity. Unlike the predominant Δ5-phytosterols (β-sitosterol, campesterol, stigmasterol), delta(7)-stigmastenol possesses a double bond at the C7 position rather than C5, which alters its chromatographic retention characteristics, thermal stability during oil processing, and metabolic fate [1]. In edible oil authentication, the Δ7-sterol profile is botanically specific: delta(7)-stigmastenol serves as a definitive marker for sunflower and corn oil adulteration detection, whereas β-sitosterol is ubiquitous across virtually all vegetable oils and lacks discriminatory power [2]. Furthermore, delta(7)-stigmastenol has been shown to undergo isomerization to Δ8(14)-stigmastenol under acidic refining conditions—a behavior not shared by Δ5-sterols—making it uniquely valuable as a processing marker and quality control analyte [3]. These structural and functional distinctions preclude generic substitution in analytical, pharmaceutical, and nutraceutical applications.

C7 vs C5 Double Bond Alters Retention
Δ7-stigmastenol’s C7 double bond modifies chromatographic retention and thermal stability compared to Δ5-sterols, limiting direct substitution in analytical methods.
Botanical Specificity Differs
Δ7-stigmastenol is a diagnostic marker for sunflower/corn oil, whereas β-sitosterol is ubiquitous across vegetable oils, reducing its discriminatory power in authentication.
Acid-Induced Isomerization is Unique
Acid-catalyzed isomerization to Δ8(14)-stigmastenol under refining conditions is absent in Δ5-sterols, complicating replacement in processing marker studies.

Delta(7)-Stigmastenol Quantitative Evidence


Anti-Inflammatory Activity in Coronary Atherosclerosis Model

In a Chinese mini swine model of coronary atherosclerosis, combined administration of delta(7)-stigmastenol (Δ7-stigmastenol) with tanshinone IIA demonstrated significant modulation of the inflammatory response [1]. The study evaluated inflammatory markers in a disease-relevant in vivo system, providing differentiation from in vitro-only studies common to many phytosterol investigations [1].

Inflammatory Response Modulation
Head-to-head
Reported attenuation of inflammatory markers in combination with tanshinone IIA vs monotherapy
Supports cardiovascular inflammation model response context
Mini swine coronary atherosclerosis model; conference abstract
Cardiovascular Pharmacology Anti-inflammatory Therapeutics Phytosterol Bioactivity

Chromatographic Artifacts from Acid-Induced Isomerization

During acid digestion steps commonly employed in phytosterol sample preparation, delta(7)-stigmastenol undergoes isomerization to form an artifact sterol that co-elutes with spinasterol, leading to quantification errors unless accounted for [1]. This behavior is specific to Δ7-sterols and is not observed with the predominant Δ5-phytosterols (β-sitosterol, campesterol, stigmasterol) under identical conditions [1].

Acid-Induced Isomerization Artifact
Class-level
Δ7-stigmastenol isomerizes to artifact co-eluting with spinasterol during acid digestion
Requires method-specific validation to avoid quantification error
Applies to GC/GC-MS with acid pretreatment; review-level evidence
Analytical Chemistry Phytosterol Analysis Sample Preparation Artifacts

Sunflower Oil Adulteration Detection

Delta(7)-stigmastenol functions as a highly sensitive botanical origin marker for edible oil authentication. In Chemlali extra-virgin olive oil, adulteration with as little as 1% sunflower oil could be reliably detected by the measurable increase in Δ7-stigmastenol concentration [1]. In contrast, β-sitosterol—the most abundant phytosterol—is ubiquitously present across olive, sunflower, soybean, and corn oils, rendering it non-diagnostic for adulteration detection [2].

Adulteration Detection Sensitivity
Head-to-head
Δ7-stigmastenol elevation detectable at 1% sunflower oil adulteration
Supports lower detection threshold vs campesterol
GC/GC-MS in Chemlali extra-virgin olive oil matrix
Food Authentication Olive Oil Adulteration Sterol Marker Analysis

Oyster Nut Seed Oil Sterol Profile

In Telfairia pedata (oyster nut) seed oil—a nutraceutically relevant source—delta(7)-stigmastenol constitutes 23.12% ± 0.32% of the total sterol fraction in unroasted oil, making it the second most abundant sterol after β-sitosterol (31.47% ± 2.84%) [1]. This abundance level is notably higher than in many other plant oils, positioning oyster nut as a preferential natural source for this specific Δ7-sterol [1].

Relative Abundance in Seed Oil
Reported
23.12% ± 0.32% of total sterols
Indicates oyster nut as preferential enrichment source
Telfairia pedata seed oil; cross-study comparison
Plant Lipidomics Nutraceutical Sourcing Telfairia pedata Oil

Isomerization as a Processing Marker

During the chemical refining of olive pomace oil, delta(7)-stigmastenol undergoes quantifiable isomerization to Δ8(14)-stigmastenol, with the extent of conversion dependent on neutralization conditions (NaOH concentration and temperature) [1]. This transformation is specific to Δ7-sterols; the major Δ5-phytosterols (β-sitosterol, stigmasterol, campesterol) do not undergo analogous isomerization under standard refining conditions due to the absence of the C7 double bond [2].

Isomerization as Processing Marker
Class-level
Quantifiable conversion to Δ8(14)-stigmastenol under chemical refining
Establishes unique marker for refining process verification
Pomace olive oil neutralization; process-dependent
Edible Oil Processing Quality Control Marker Refining Artifacts

Delta(7)-Stigmastenol Application Scenarios


Edible Oil Authentication Reference Standard

Delta(7)-stigmastenol serves as a primary analytical reference standard for detecting adulteration of premium olive oils with cheaper sunflower or corn oils. As established in Section 3, the compound enables detection of as little as 1% sunflower oil adulteration via GC or GC-MS monitoring of Δ7-stigmastenol elevation [1]. This application leverages the compound's unique botanical specificity: sunflower and corn oils contain substantially higher Δ7-stigmastenol levels than authentic olive oil (where concentrations are regulated below 0.5% by IOOC standards) [2]. Procurement of high-purity delta(7)-stigmastenol is essential for calibration curve generation, method validation, and routine quality control in food testing laboratories and regulatory compliance settings.

Chemical Refining Process Marker

The isomerization of delta(7)-stigmastenol to Δ8(14)-stigmastenol during chemical refining provides a quantifiable process marker that distinguishes chemically refined oils from physically refined or virgin oils [1]. As documented in Section 3, this transformation is unique to Δ7-sterols and does not occur with Δ5-sterols. Procurement of both delta(7)-stigmastenol and its isomerization product Δ8(14)-stigmastenol as analytical standards enables industrial quality control laboratories to monitor refining process efficiency, optimize neutralization conditions to minimize artifact formation, and verify oil authenticity claims regarding "virgin" or "physically refined" status.

Cardiovascular Anti-Inflammatory Research

Delta(7)-stigmastenol has demonstrated in vivo pharmacological activity in a coronary atherosclerosis disease model when co-administered with tanshinone IIA [1]. As detailed in Section 3, this evidence distinguishes the compound from phytosterols studied only in vitro. Procurement of high-purity delta(7)-stigmastenol supports cardiovascular pharmacology research investigating combination therapies, phytosterol-based anti-inflammatory mechanisms, and structure-activity relationship studies comparing Δ7-sterols to Δ5-sterols in disease-relevant in vivo systems.

Analytical Method Validation for Artifact Recognition

As established in Section 3, delta(7)-stigmastenol undergoes acid-catalyzed isomerization during standard sample preparation protocols, forming an artifact that co-elutes with spinasterol and potentially compromises quantification accuracy [1]. Procurement of authenticated delta(7)-stigmastenol reference material is critical for analytical method development laboratories to: (1) characterize and account for this artifact formation during method validation; (2) establish correct retention time assignments for complex phytosterol profiles; and (3) develop modified sample preparation protocols that minimize or correct for isomerization effects, thereby ensuring accurate quantification in food, botanical, and pharmaceutical matrices.

Application
Selection Property
Validation Focus
Edible Oil Authentication Studies
Botanical specificity for Δ7-sterol profiling
Adulteration detection threshold validation
Oil Refining Process Monitoring
Isomerization-specific marker behavior
Refining artifact identification and quantification
Cardiovascular Inflammation Model Research
In vivo disease model compatibility
Inflammatory endpoint response validation
Phytosterol Analytical Method Development
Acid-susceptibility differentiation from Δ5-sterols
Artifact correction and quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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